molecular formula C27H28N2O6 B14966068 9-Methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B14966068
M. Wt: 476.5 g/mol
InChI Key: VYBBRCBGXRFKNA-UHFFFAOYSA-N
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Description

“9-Methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This specific compound features a unique arrangement of methoxy groups and aromatic rings, which may impart distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted phenols and anilines, followed by cyclization reactions to form the heterocyclic core. Common reagents used in these reactions include methoxybenzene derivatives, hydrazines, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic rings or the heterocyclic core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of “9-Methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl derivatives
  • Trimethoxyphenyl derivatives
  • Benzoxazine derivatives

Uniqueness

The uniqueness of “9-Methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” lies in its specific arrangement of methoxy groups and the combination of aromatic and heterocyclic structures. This unique structure may impart distinctive chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

9-methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H28N2O6/c1-30-18-8-6-16(7-9-18)21-15-22-20-14-19(31-2)10-11-23(20)35-27(29(22)28-21)17-12-24(32-3)26(34-5)25(13-17)33-4/h6-14,22,27H,15H2,1-5H3

InChI Key

VYBBRCBGXRFKNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)OC)OC3C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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